

Application Notes and Protocols for the Total Synthesis of (±)-Akuammicine

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Compound of Interest

Compound Name: *Akuammicine*

Cat. No.: *B1666747*

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These application notes provide a detailed overview and experimental protocols for the total synthesis of the Strychnos alkaloid, (±)-**akuammicine**. The methodology highlighted herein is based on the concise six-operation synthesis developed by Sirasani and Andrade, offering an efficient route to this complex natural product.

Introduction

(±)-**Akuammicine** is a monoterpene indole alkaloid that has garnered interest from the synthetic community due to its structural relationship to the notoriously complex molecule, strychnine.^[1] Its pentacyclic framework presents a significant synthetic challenge. The methodology detailed below outlines a highly efficient approach, commencing from readily available starting materials and employing key transformations to construct the intricate architecture of the target molecule.

Synthetic Strategy

The total synthesis of (±)-**akuammicine** was achieved in a concise sequence of six operations. The key strategic elements of this synthesis are:

- **Vinylogous Mannich Reaction:** To initiate the synthesis and construct a key piperidine ring precursor.

- One-Pot Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction: A novel cascade reaction to rapidly assemble the core tetracyclic framework of the molecule.
- Heck Cyclization: To forge the final C-C bond and complete the pentacyclic structure of (±)-akuammicine.

Visualized Synthetic Pathway

The following diagram illustrates the logical flow of the total synthesis of (±)-akuammicine.



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Caption: Synthetic route to (±)-akuammicine.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (±)-akuammicine.

Step No.	Reaction Name	Product Number	Yield (%)
1	Vinylogous Mannich Reaction	12	75
2	Spirocyclization/aza-Baylis-Hillman	13	65
3	Mesylation	14	95
4	Triflate Formation	18	80
5	Methoxycarbonylation	19	80
6	Heck Cyclization	(±)-2	60
-	Overall Yield	-	~14%

Experimental Protocols

Step 1: Vinylogous Mannich Reaction

To a solution of the tryptamine derivative (1 equivalent) in dichloromethane (DCM) at 0 °C is added trifluoroacetic acid (TFA) (1.1 equivalents). The resulting mixture is stirred for 10 minutes, followed by the addition of the acrolein derivative (1.2 equivalents). The reaction is stirred for 4 hours at room temperature. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the vinylogous Mannich reaction product 12.

Step 2: One-Pot Spirocyclization/Intramolecular Aza-Baylis-Hillman Reaction

To a solution of the vinylogous Mannich product 12 (1 equivalent) in acetonitrile at room temperature is added 3-quinuclidinone (1.5 equivalents) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equivalents). The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the tetracyclic intermediate 13.

Step 3: Mesylation

The tetracyclic intermediate 13 (1 equivalent) is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 equivalents) and methanesulfonyl chloride (1.2 equivalents) are added sequentially. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the mesylate 14, which is used in the next step without further purification.

Step 4: Triflate Formation

To a solution of the mesylate 14 (1 equivalent) in tetrahydrofuran (THF) at -78 °C is added a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF. The mixture is stirred for 30 minutes, followed by the addition of N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted

with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the enol triflate 18.

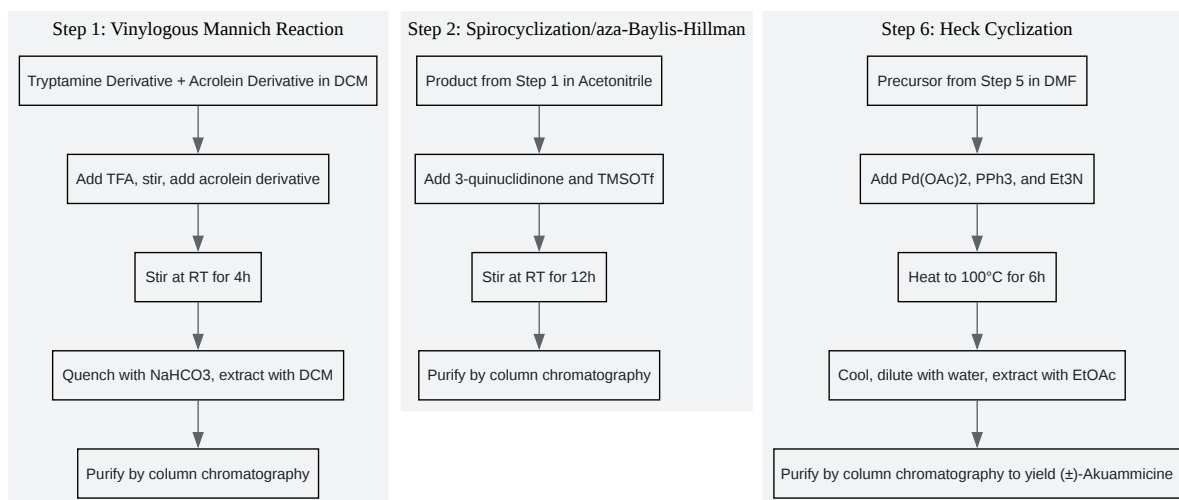
Step 5: Methoxycarbonylation

A solution of the enol triflate 18 (1 equivalent), palladium(II) acetate (0.1 equivalents), 1,3-bis(diphenylphosphino)propane (dppp) (0.15 equivalents), and triethylamine (2.0 equivalents) in a mixture of dimethylformamide (DMF) and methanol (1:1) is purged with carbon monoxide for 15 minutes. The reaction mixture is then heated to 70 °C under a carbon monoxide atmosphere (balloon) for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to give the methoxycarbonylated product 19.

Step 6: Heck Cyclization

To a solution of the methoxycarbonylated precursor 19 (1 equivalent) in DMF are added palladium(II) acetate (0.1 equivalents), triphenylphosphine (0.2 equivalents), and triethylamine (2.0 equivalents). The reaction mixture is heated to 100 °C for 6 hours. The mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford (±)-**akuammicine** (±)-2.

Experimental Workflow



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References

- 1. researchgate.net [researchgate.net]
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